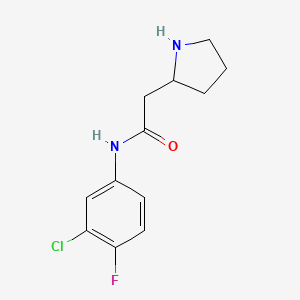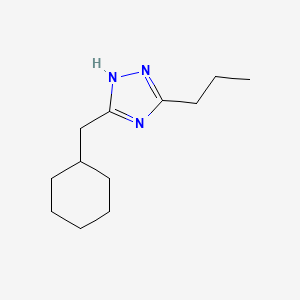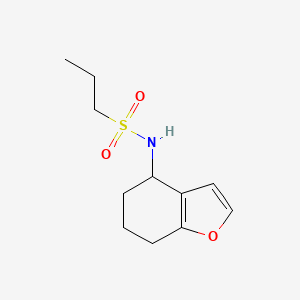![molecular formula C13H17N3O B7587857 1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is also known by its chemical name, PEPA. PEPA is a potent and selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
作用機序
PEPA is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. When PEPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
PEPA has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory processes. It has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine. Additionally, PEPA has been shown to increase neuronal excitability and synaptic plasticity in various brain regions.
実験室実験の利点と制限
PEPA has several advantages for lab experiments. It is a potent and selective agonist of the AMPA receptor, which allows for precise control over the activation of the receptor. Additionally, PEPA has been shown to have a long-lasting effect on synaptic plasticity, which is important for studying the long-term effects of AMPA receptor activation. However, there are also limitations to using PEPA in lab experiments. It can be difficult to control the concentration of PEPA, which can lead to variability in experimental results. Additionally, PEPA can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on PEPA. One potential area of research is the development of new compounds that are more potent and selective agonists of the AMPA receptor. Additionally, future research could investigate the effects of AMPA receptor activation on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the role of AMPA receptors in various brain regions and their effects on neuronal excitability and synaptic plasticity.
合成法
PEPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method of PEPA is complex and requires expertise in organic chemistry. The first step in the synthesis of PEPA involves the reaction of 2-phenylethylamine with ethyl oxalyl chloride to form an oxalylamide intermediate. The intermediate is then converted to the oxadiazole ring by reacting with hydrazine hydrate. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-1-phenylethanone to form PEPA.
科学的研究の応用
PEPA has been widely researched for its potential use in various scientific applications. It has been shown to enhance synaptic transmission and plasticity, which is important for learning and memory processes. PEPA has also been used to study the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, PEPA has been used to investigate the effects of AMPA receptor activation on neuronal excitability and synaptic plasticity in various brain regions.
特性
IUPAC Name |
1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(14)9-13-15-12(16-17-13)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVCFRSOHOBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)







![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
